2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine
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Overview
Description
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring attached to a butan-1-amine chain with two methyl groups at the 2-position. This compound is part of the thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives followed by amination. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of an alkyl halide to introduce the butan-1-amine chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized thiophene derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,2-Dimethylbutan-1-amine: Lacks the thiophene ring but has a similar alkyl chain.
4-(Thiophen-3-yl)butan-1-amine: Similar structure but without
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2,2-dimethyl-4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7H,3,5,8,11H2,1-2H3 |
InChI Key |
YDOABELJIWYPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CSC=C1)CN |
Origin of Product |
United States |
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